Tert-butyl 3-(2-hydroxyethyl)benzoate Tert-butyl 3-(2-hydroxyethyl)benzoate
Brand Name: Vulcanchem
CAS No.: 1262834-90-1
VCID: VC2950684
InChI: InChI=1S/C13H18O3/c1-13(2,3)16-12(15)11-6-4-5-10(9-11)7-8-14/h4-6,9,14H,7-8H2,1-3H3
SMILES: CC(C)(C)OC(=O)C1=CC=CC(=C1)CCO
Molecular Formula: C13H18O3
Molecular Weight: 222.28 g/mol

Tert-butyl 3-(2-hydroxyethyl)benzoate

CAS No.: 1262834-90-1

Cat. No.: VC2950684

Molecular Formula: C13H18O3

Molecular Weight: 222.28 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-(2-hydroxyethyl)benzoate - 1262834-90-1

Specification

CAS No. 1262834-90-1
Molecular Formula C13H18O3
Molecular Weight 222.28 g/mol
IUPAC Name tert-butyl 3-(2-hydroxyethyl)benzoate
Standard InChI InChI=1S/C13H18O3/c1-13(2,3)16-12(15)11-6-4-5-10(9-11)7-8-14/h4-6,9,14H,7-8H2,1-3H3
Standard InChI Key KMKIRCWYWLCPJC-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)C1=CC=CC(=C1)CCO
Canonical SMILES CC(C)(C)OC(=O)C1=CC=CC(=C1)CCO

Introduction

Chemical Structure and Identification

Molecular Composition

Tert-butyl 3-(2-hydroxyethyl)benzoate has the molecular formula C13H18O3, with a calculated molecular weight of 222.28 g/mol. It contains a benzoic acid core with a tert-butyl ester group at the carboxylic acid position and a 2-hydroxyethyl substituent at the meta position of the benzene ring.

Structural Identifiers

The compound can be identified using various cheminformatics identifiers as shown in Table 1.

Table 1: Structural Identifiers for Tert-butyl 3-(2-hydroxyethyl)benzoate

Identifier TypeValue
IUPAC Nametert-butyl 3-(2-hydroxyethyl)benzoate
InChIInChI=1S/C13H18O3/c1-13(2,3)16-12(15)11-6-4-5-10(9-11)7-8-14/h4-6,9,14H,7-8H2,1-3H3
InChI KeyKMKIRCWYWLCPJC-UHFFFAOYSA-N
Canonical SMILESCC(C)(C)OC(=O)C1=CC=CC(=C1)CCO

Structural Features

The compound contains three key functional groups:

  • A benzoic acid core (as a tert-butyl ester)

  • A tert-butyl ester group (providing protection and lipophilicity)

  • A 2-hydroxyethyl side chain (providing hydrogen bonding capability)

The meta-substitution pattern creates a specific three-dimensional arrangement that influences the compound's reactivity and physical properties.

Physicochemical Properties

Physical State and Appearance

At standard conditions, tert-butyl 3-(2-hydroxyethyl)benzoate exists as a solid or viscous liquid, depending on purity and environmental conditions.

Solubility Profile

The compound demonstrates dual solubility characteristics due to its mixed functional groups:

  • The tert-butyl ester group enhances solubility in non-polar organic solvents

  • The hydroxyethyl moiety increases solubility in polar protic solvents through hydrogen bonding

This amphiphilic character makes it valuable as an intermediate in various synthetic pathways and formulations.

Stability Parameters

The tert-butyl ester group is susceptible to hydrolysis under acidic conditions but shows good stability in neutral and slightly basic environments. The primary alcohol functional group in the hydroxyethyl substituent can undergo oxidation reactions in the presence of strong oxidizing agents.

Synthetic Methods

Traditional Synthesis Routes

The synthesis of tert-butyl 3-(2-hydroxyethyl)benzoate typically employs several established synthetic routes:

Esterification of 3-(2-hydroxyethyl)benzoic acid

This direct approach involves the reaction of 3-(2-hydroxyethyl)benzoic acid with tert-butanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically proceeds under reflux conditions in a suitable solvent like toluene or dichloromethane.

Reduction of tert-butyl 3-formylbenzoate

An alternative approach involves the reduction of a tert-butyl 3-formylbenzoate intermediate using reducing agents such as sodium borohydride, followed by appropriate modifications to introduce the hydroxyethyl group.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to enhance esterification rates and yields. For example, Fischer esterification under sealed-vessel microwave conditions can significantly improve yields and reduce reaction times compared to conventional heating methods . This approach could be adapted for the synthesis of tert-butyl 3-(2-hydroxyethyl)benzoate.

Catalyst-Mediated Transformations

The use of zirconium-based catalysts has proven effective for the esterification of benzoic acids with alcohols, even under mild conditions with equimolar ratios of reagents . The reaction of 3-(2-hydroxyethyl)benzoic acid with tert-butanol using Zr(Cp)2(CF3SO3)2·THF as a catalyst in benzotrifluoride solvent would likely provide an efficient route to the target compound.

Optimization Strategies

Several approaches can be employed to optimize the synthesis of tert-butyl 3-(2-hydroxyethyl)benzoate:

Kinetic Analysis for Process Optimization

Kinetic analysis has been employed as a tool for rational optimization of esterification processes with reduced reagent ratios. This approach involves studying reaction rates and equilibria to identify optimal conditions for conversion and yield .

Ion Exchange Resin Catalysis

Dried Dowex H+/NaI catalysts have shown effectiveness for green and efficient esterification methods. This approach could be adapted for the synthesis of tert-butyl 3-(2-hydroxyethyl)benzoate, providing a reusable catalyst system with high yields and minimal environmental impact .

Reactivity and Chemical Transformations

Reactivity of Functional Groups

Tert-butyl 3-(2-hydroxyethyl)benzoate exhibits reactivity through its three primary functional sites:

Tert-butyl Ester Group

The tert-butyl ester is susceptible to hydrolysis under acidic conditions, providing a protected carboxylic acid that can be selectively deprotected. Under basic conditions, the ester linkage is relatively stable compared to other ester types.

Hydroxyethyl Group

The primary alcohol of the hydroxyethyl substituent can undergo various transformations:

  • Oxidation to aldehyde or carboxylic acid

  • Etherification and esterification reactions

  • Conversion to leaving groups for nucleophilic substitutions

Aromatic Ring

The aromatic ring can participate in electrophilic aromatic substitution reactions, although the presence of the meta substituents influences the regioselectivity of these reactions.

As a Building Block

The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly those requiring orthogonal protection strategies for carboxylic acid and hydroxyl functionalities.

In Combinatorial Chemistry

The functional diversity of tert-butyl 3-(2-hydroxyethyl)benzoate makes it suitable for incorporation into combinatorial libraries where multiple points of diversification are desired.

Analytical Characterization

NMR Spectroscopy

Proton NMR spectroscopy of tert-butyl 3-(2-hydroxyethyl)benzoate would show characteristic signals for:

  • A singlet for the tert-butyl group protons around δ 1.5-1.6 ppm

  • A complex aromatic pattern for the 1,3-disubstituted benzene ring

  • Methylene signals for the hydroxyethyl chain

  • An exchangeable proton signal for the hydroxyl group

Carbon-13 NMR would display signals for the carbonyl carbon, aromatic carbons, tert-butyl carbons, and hydroxyethyl carbons at their characteristic chemical shifts.

Infrared Spectroscopy

Key IR absorptions would include:

  • O-H stretching (3200-3600 cm-1)

  • C=O stretching of the ester group (1700-1750 cm-1)

  • C-O stretching vibrations (1050-1300 cm-1)

  • Aromatic C=C stretching (1450-1600 cm-1)

Chromatographic Analysis

HPLC analysis of tert-butyl 3-(2-hydroxyethyl)benzoate typically employs C18 reversed-phase columns with appropriate mobile phase systems. For analytical purposes, impurity profiling requires careful method development to separate the compound from its synthetic precursors and potential degradation products.

Applications

As a Synthetic Intermediate

Tert-butyl 3-(2-hydroxyethyl)benzoate serves as a versatile building block in pharmaceutical synthesis due to its functional groups that allow further modifications. The tert-butyl ester provides temporary protection of the carboxylic acid functionality, which can be selectively removed under acidic conditions after other transformations have been performed.

In Drug Delivery Systems

The compound's amphiphilic nature makes derivatives of this structure potentially useful in drug delivery systems, where the balance between hydrophilicity and lipophilicity is crucial for biodistribution and pharmacokinetics.

Cosmetic Applications

In cosmetic formulations, tert-butyl 3-(2-hydroxyethyl)benzoate and similar compounds can serve multiple functions:

As Emulsifiers and Stabilizers

The dual functionality of tert-butyl 3-(2-hydroxyethyl)benzoate allows it to function at the interface between aqueous and oil phases in cosmetic formulations, potentially enhancing the stability and texture of creams, lotions, and gels.

As Skin Conditioning Agents

The hydroxyethyl moiety contributes moisturizing properties, making derivatives of this compound potentially useful as skin conditioning agents in personal care products.

As Plasticizers

The structure of tert-butyl 3-(2-hydroxyethyl)benzoate provides characteristics desirable in plasticizers, potentially improving the flexibility and durability of plastic materials.

In Polymer Chemistry

The compound's functional groups make it suitable for incorporation into polymer structures, where the hydroxyethyl group can participate in cross-linking reactions.

Comparison with Similar Compounds

Structural Analogs

Table 2 compares tert-butyl 3-(2-hydroxyethyl)benzoate with structurally related compounds:

Table 2: Comparison of Tert-butyl 3-(2-hydroxyethyl)benzoate with Related Compounds

CompoundMolecular FormulaKey Structural DifferencesReferences
Tert-butyl 3-(2-hydroxyethyl)benzoateC13H18O3Meta-hydroxyethyl substituent
Tert-butyl benzoateC11H14O2No hydroxyethyl substituent
Tert-butyl 2-hydroxybenzoateC11H14O3Ortho-hydroxyl vs. meta-hydroxyethyl
Tert-butyl 4-hydroxybenzoateC11H14O3Para-hydroxyl vs. meta-hydroxyethyl
Ethyl 5-tert-butyl-2-(2-hydroxyethyl)benzoateC15H22O3Different position of substituents and ethyl ester

Reactivity Differences

The position of the hydroxyethyl group significantly influences reactivity patterns. The meta-substituted tert-butyl 3-(2-hydroxyethyl)benzoate exhibits different electronic effects compared to ortho or para substitutions, affecting the reactivity of both the aromatic ring and the ester functionality.

Current Research and Future Perspectives

Synthetic Methodology Development

Current research on similar benzoate esters focuses on developing more efficient and environmentally friendly synthetic methods, including:

Green Chemistry Approaches

The development of solvent-free or water-based reaction conditions, the use of recyclable catalysts, and the application of microwave or ultrasound-assisted synthesis represent important directions for the preparation of compounds like tert-butyl 3-(2-hydroxyethyl)benzoate .

Flow Chemistry

Continuous flow processes have shown promise for scaling up the synthesis of tert-butyl esters, potentially offering advantages in terms of efficiency, yield, and process control for industrial applications.

Structure-Property Relationship Studies

Understanding how structural modifications to the basic scaffold of tert-butyl 3-(2-hydroxyethyl)benzoate affect physical properties and reactivity patterns represents an important area for future research.

Computational Studies

Density Functional Theory (DFT) calculations and molecular dynamics simulations can help predict the reactivity and properties of tert-butyl 3-(2-hydroxyethyl)benzoate and guide the development of more efficient synthetic routes and applications.

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